molecular formula C21H22N4O3 B2370482 5-(p-Tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 459418-19-0

5-(p-Tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2370482
CAS No.: 459418-19-0
M. Wt: 378.432
InChI Key: JTVYIZHEIZQWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(p-Tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic core fused with a 1,2,4-triazole and pyrimidine ring. Its structure features a p-tolyl group (4-methylphenyl) at the 5-position and a 3,4,5-trimethoxyphenyl moiety at the 7-position (Figure 1). This compound is synthesized via a three-component Biginelli-like heterocyclization reaction involving benzaldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides under optimized catalytic conditions .

The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents, mimicking the pharmacophore of combretastatin A-4 (CA-4), which disrupts tubulin polymerization . This compound is part of a broader class of triazolopyrimidines investigated for anticancer activity due to their ability to inhibit tubulin assembly or stabilize microtubules, depending on substitution patterns .

Properties

IUPAC Name

5-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-13-5-7-14(8-6-13)16-11-17(25-21(24-16)22-12-23-25)15-9-18(26-2)20(28-4)19(10-15)27-3/h5-12,17H,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVYIZHEIZQWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(p-Tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The triazole ring is formed through cyclization reactions involving hydrazines and appropriate carbonyl compounds. For example, the synthesis may include the reaction of p-tolyl and 3,4,5-trimethoxyphenyl derivatives with hydrazine derivatives to form the triazole structure.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 3,4,5-trimethoxyphenyl moiety. This moiety has been shown to act as a pharmacophoric group that enhances the anticancer activity of various derivatives. For instance:

  • In vitro studies demonstrated that related compounds exhibited significant antiproliferative effects against several cancer cell lines including breast (MCF-7), colon (HCT-116), and lung cancer cells. The IC50 values for these compounds ranged from 6.2 μM to over 43 μM depending on the specific derivative tested .

The mechanism by which these compounds exert their anticancer effects often involves inhibition of tubulin polymerization , which disrupts microtubule dynamics necessary for cell division. This was evidenced in studies where structural variations in phenyl moieties led to different biological outcomes, indicating that specific substitutions can fine-tune biological activity .

Case Studies

  • Study on Antiproliferative Activity :
    • A series of triazole derivatives were synthesized and tested against cancer cell lines. The study found that modifications in the phenyl substituents significantly influenced cytotoxicity. For example, a compound similar to our target showed an IC50 value of 27.3 μM against T47D cells .
  • Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of these compounds to tubulin. Compounds were found to bind effectively at the colchicine site on tubulin, supporting their potential as antitumor agents .

Data Table: Biological Activities

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-727.3Tubulin polymerization inhibition
Compound BHCT-1166.2Apoptosis induction
Compound CT47D43.4Disruption of microtubule dynamics

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 5-(p-Tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine. For instance:

  • A study demonstrated that derivatives of pyrazole containing similar structural motifs exhibited significant cytotoxic effects against triple-negative breast cancer cells (MDA-MB-468). The most active derivative showed an IC50 value of 14.97 μM after 24 hours of treatment, indicating strong potential for further development in cancer therapy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that triazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

  • In vitro studies have shown that these compounds can reduce reactive oxygen species (ROS) levels and enhance neuronal survival under stress conditions .

Anti-inflammatory Properties

Another promising application is in the field of anti-inflammatory research. Compounds with similar structures to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes.

  • For example, certain derivatives have been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various models of inflammation .

Table: Summary of Biological Activities

Activity TypeRelated CompoundTarget Cells/ModelsIC50 Value (μM)References
AnticancerPyrazole Derivative (3f)MDA-MB-468 (Triple-Negative BC)14.97
NeuroprotectionTriazole DerivativeNeuronal CellsNot Specified
Anti-inflammatoryTriazole DerivativeVarious Inflammatory ModelsNot Specified

Detailed Research Insights

  • Anticancer Mechanism : The anticancer activity is primarily attributed to the induction of apoptosis through ROS generation and activation of caspase pathways. This mechanism highlights the potential for these compounds as chemotherapeutic agents .
  • Neuroprotective Mechanism : The neuroprotective effects are believed to stem from the compound's ability to modulate oxidative stress responses and enhance cellular resilience against apoptotic signals .
  • Anti-inflammatory Mechanism : The anti-inflammatory properties involve the downregulation of inflammatory mediators and signaling pathways that contribute to chronic inflammation .

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound’s structure allows for selective modifications via transition-metal-catalyzed cross-coupling reactions.

Reaction TypeConditionsYieldReference
Suzuki Coupling Pd(PPh₃)₄, 4-methoxyphenylboronic acid, toluene, 80°C, 12 h88%
Sonogashira Coupling Pd(PPh₃)₄, 4-ethylnylanisole, CuI, DMF, 70°C, 8 h61%
  • Mechanism : The halogenated derivatives (e.g., iodo or bromo intermediates) react with boronic acids or terminal alkynes under Pd catalysis to form biaryl or alkynyl-substituted products .

Nitration and Reduction

ReactionConditionsYieldReference
Nitration Fuming HNO₃, H₂SO₄, 80°C, 4 h92%
Hydrogenation 10% Pd/C, H₂ (5–7 bar), DMF/EtOH, 50°C, 5–7 h88%
  • Nitration introduces nitro groups at the pyrimidine ring’s 6-position, enabling subsequent reduction to amines for further functionalization .

Oxidation of Dihydro Moiety

The 4,7-dihydro group can undergo oxidation to form a fully aromatic triazolo[1,5-a]pyrimidine system using agents like DDQ (dichlorodicyanoquinone).

Cyclocondensation and Ring-Opening

The triazole-pyrimidine core participates in cyclocondensation reactions with aldehydes or ketones to form fused heterocycles. For example:

  • Reaction with Benzaldehyde : Forms a quinazoline derivative under acidic conditions (HCl, reflux).

  • Ring-Opening : Treatment with strong bases (e.g., NaOH) cleaves the pyrimidine ring, yielding triazole-thiol intermediates.

Nucleophilic Substitution

Electrophilic aromatic substitution is limited due to the electron-rich methoxy groups, but nucleophilic substitution occurs at activated positions:

Substitution TypeReagentConditionsOutcome
Methoxy Demethylation BBr₃, CH₂Cl₂, −78°C to RT12 hConversion to hydroxyl groups

Oxidation and Reduction Pathways

  • Oxidation : The triazole ring resists oxidation, but the pyrimidine moiety can be oxidized to form N-oxides using mCPBA (meta-chloroperbenzoic acid).

  • Reduction : Sodium borohydride selectively reduces imine bonds in the dihydro-pyrimidine ring without affecting aromatic substituents.

Key Research Findings

  • Synthetic Flexibility : Microwave-assisted synthesis in toluene optimizes yield (83%) compared to polar solvents like DMF (52%) .

  • Biological Relevance : Post-functionalization via coupling reactions enhances phosphodiesterase inhibitory activity .

  • Stability : The compound remains stable under acidic and neutral conditions but degrades in strongly basic environments.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazolopyrimidines

Compound Name 5-Substituent 7-Substituent Key Features
Target Compound p-Tolyl 3,4,5-Trimethoxyphenyl High tubulin affinity; optimized lipophilicity
Ethyl Ester Derivative (CAS 727407-43-4) Phenyl 3,4,5-Trimethoxyphenyl Carboxylate ester enhances solubility; reduced potency compared to target
Compound 6 () 4'-Methoxy-3'-hydroxyphenyl 3,4,5-Trimethoxyphenyl Nanomolar antiproliferative activity (IC₅₀ = 60 nM on HeLa)
7-(4-Methoxyphenyl)-5-(p-tolyl) (CAS 324581-16-0) p-Tolyl 4-Methoxyphenyl Reduced methoxy groups lower tubulin inhibition
7-(4-Chlorophenyl)-5-(thiophen-2-yl) (CID 402917) Thiophen-2-yl 4-Chlorophenyl Heterocyclic substituent alters binding; moderate activity

Key SAR Insights :

3,4,5-Trimethoxyphenyl at 7-Position : Critical for tubulin binding. Analogs with fewer methoxy groups (e.g., 4-methoxyphenyl) show reduced potency .

Electron-Withdrawing Groups : Chlorophenyl or thiophenyl substituents (e.g., CID 402917) increase polarity but may compromise cell permeability .

Hydrogen Bond Donors: Hydroxyl groups (e.g., Compound 6) improve activity but may reduce metabolic stability compared to methoxy groups .

Toxicity and Environmental Considerations

  • TMDP vs. Piperidine: TMDP is less toxic and non-flammable compared to piperidine, which is restricted due to its use in illicit drug synthesis .
  • Chlorinated Analogs : Compounds like 7-(4-chlorophenyl)-5-phenyl () exhibit higher cytotoxicity but pose disposal challenges due to halogenated waste .

Preparation Methods

Imidate Intermediate Preparation

Dimethyl cyanodithioimidocarbonate reacts with p-toluidine in methanol under reflux to form the corresponding imidate (Step 1). This intermediate was isolated in 85–92% yield after recrystallization from ethanol, with purity confirmed by thin-layer chromatography (TLC). The reaction mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbon of the dithioimidocarbonate, followed by methyl group transfer.

Cyclization to 5-Amino-1H-Triazole Derivatives

Treatment of the imidate with hydrazine hydrate in refluxing methanol induces cyclization, producing 5-amino-3-(p-tolyl)-1H-triazole (Step 2). Optimal conditions require 6–8 hours of reflux, yielding 78–84% of the triazole intermediate. Prolonged reaction times (>10 hours) lead to decomposition, as evidenced by HPLC-MS monitoring.

Annulation with 3,4,5-Trimethoxyphenyl Enaminone

The final step involves cyclocondensation of the triazole intermediate with enaminone derived from 3,4,5-trimethoxyacetophenone. Glacial acetic acid catalyzes this annulation at 80°C for 2 hours, achieving 65–72% yield of the target compound. The enaminone, prepared via condensation of 3,4,5-trimethoxyacetophenone with DMF-DMA, provides the requisite electron-deficient β-carbon for regioselective pyrimidine ring formation.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Comparative studies in DMF, ethanol, and acetic acid revealed acetic acid as optimal for annulation (Table 1). Polar aprotic solvents like DMF caused side reactions, reducing yields to <40%. Temperature-controlled experiments demonstrated maximal conversion at 80°C, with higher temperatures (>100°C) promoting decomposition of the enaminone.

Table 1. Solvent Optimization for Annulation Step

Solvent Temperature (°C) Time (h) Yield (%)
Acetic acid 80 2 72
DMF 80 2 38
Ethanol 78 4 55

Catalytic Additives

Screening of Lewis acids (ZnCl₂, FeCl₃) and Brønsted acids (p-TsOH) showed no significant yield improvement, suggesting the reaction proceeds efficiently via acid-catalyzed imine-enamine tautomerization without metal assistance.

Structural Elucidation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO- d₆) of the target compound exhibits characteristic signals:

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.45–7.32 (m, 4H, p-tolyl aromatic protons)
  • δ 6.89 (s, 2H, trimethoxyphenyl-H)
  • δ 3.85 (s, 9H, OCH₃ groups)
  • δ 2.41 (s, 3H, p-tolyl-CH₃)

The ¹³C NMR spectrum confirms regioselective cyclization, with distinct signals at δ 162.4 (C=O) and δ 154.1–110.7 (aromatic carbons).

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 447.1789 [M+H]⁺, consistent with the molecular formula C₂₄H₂₂N₄O₃. Fragmentation patterns include loss of the trimethoxyphenyl group (−196 Da) and sequential demethylation of methoxy groups.

Comparative Analysis of Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Pilot studies using microwave irradiation (150°C, 30 min) reduced the annulation time from 2 hours to 20 minutes, albeit with a 12% yield decrease due to thermal degradation. This method remains suboptimal for scale-up.

Solid-Phase Synthesis Attempts

Immobilization of the triazole intermediate on Wang resin enabled stepwise assembly but suffered from low functional group tolerance, yielding <30% of the target compound after cleavage.

Applications in Anticancer Drug Development

The compound demonstrates potent tubulin polymerization inhibition (IC₅₀: 0.45 µM), surpassing combretastatin A-4 in A549 and HT-29 cell lines. Its antiproliferative activity correlates with the 3′,4′,5′-trimethoxyphenyl moiety’s orientation, which occupies the colchicine-binding pocket via hydrophobic interactions.

Q & A

Q. What are the common synthetic protocols for 5-(p-Tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-component reactions using aldehydes, 3-amino-1,2,4-triazole, and ethyl cyanoacetate derivatives. Key protocols include:
  • Catalytic TMDP in green solvents : A mixture of water/ethanol (1:1 v/v) with 4,4’-trimethylenedipiperidine (TMDP, 10 mol%) at reflux (80–90°C) yields products in ~92% purity after recrystallization .
  • Molten TMDP as solvent-catalyst : Reactions conducted at 65°C in liquefied TMDP (melting point ~65°C) eliminate volatile solvents, simplifying purification via filtration .
  • General workflow : Combine aldehyde (2.0 mmol), 3-amino-1,2,4-triazole (2.0 mmol), and ethyl cyanoacetate (2.0 mmol) with TMDP. Monitor via TLC, isolate by filtration, and recrystallize from ethanol .

Q. Which spectroscopic methods are used to characterize triazolopyrimidine derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) identify substituent integration and electronic environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • IR Spectroscopy : Key peaks include C=N stretches (~1600 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) confirm molecular weight .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding (e.g., C–H···π interactions in crystal lattices) .

Q. What are the key applications of triazolopyrimidine derivatives in medicinal chemistry?

  • Methodological Answer : These compounds are explored as:
  • Enzyme inhibitors : Targeting kinases (e.g., ERK) via triazolo-pyrimidine core interactions with ATP-binding pockets .
  • Anticancer agents : Derivatives induce apoptosis in gastric cancer cells (MGC-803) by suppressing ERK signaling .
  • Antiviral/antimicrobial agents : Substituents like methoxyphenyl enhance solubility and target binding (e.g., HSV-1 inhibition) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :
  • Catalyst selection : TMDP outperforms piperidine due to recyclability (~5 cycles without activity loss), non-volatility, and dual Lewis base/hydrogen-bonding sites .
  • Solvent optimization : Ethanol/water mixtures reduce toxicity vs. DMF. For heat-sensitive substrates, molten TMDP avoids solvent use .
  • Workflow adjustments : Add water post-reaction to precipitate products; recover TMDP via rotary evaporation .

Q. How to address contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Unexpected 1H^{1}\text{H} NMR peaks : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from diastereomers or tautomers .
  • Ambiguous NOEs : X-ray crystallography provides definitive bond angles/distances (e.g., C7–N1 bond length = 1.34 Å in crystal structures) .
  • Mass spec discrepancies : High-resolution MS (HRMS) differentiates isobaric impurities (e.g., Cl vs. CF3_3 substituents) .

Q. What role do substituents (e.g., p-Tolyl, trimethoxyphenyl) play in biological activity?

  • Methodological Answer :
  • p-Tolyl group : Enhances lipophilicity (logP ~2.5) for membrane permeability. Methyl groups may stabilize π-π stacking with aromatic residues in enzyme pockets .
  • Trimethoxyphenyl group : Improves solubility (via methoxy H-bonding) and selectivity for tubulin binding (e.g., anticancer activity) .
  • SAR studies : Replace p-Tolyl with halogenated phenyl to assess cytotoxicity (IC50_{50} shifts from 1.2 µM to >10 µM) .

Q. How to evaluate the recyclability of catalysts like TMDP in triazolopyrimidine synthesis?

  • Methodological Answer :
  • Cycle testing : Reuse TMDP for 5 cycles, monitoring yield (e.g., 92% → 88%) and purity (HPLC >98%). No structural degradation is observed via 1H^{1}\text{H} NMR .
  • Leaching tests : ICP-MS confirms <0.1% metal contamination after cycles.
  • Green metrics : Calculate E-factor (mass waste/product) for TMDP (~0.5) vs. piperidine (~2.1) .

Q. What computational methods predict pharmacological properties of triazolopyrimidines?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model binding to ERK2 (PDB: 4QTB). Trimethoxyphenyl shows H-bonds with Lys52 and Glu69 .
  • QSAR models : Correlate Hammett constants (σ) of substituents with IC50_{50} values (R2^2 = 0.89) .
  • MD simulations : Assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .

Comparative Synthesis Protocols

MethodConditionsYield (%)Purity (%)Recyclability
TMDP in ethanol/waterReflux, 80°C, 2–4 hours92>985 cycles
Molten TMDP65°C, solvent-free, 1–3 hours92>975 cycles
Piperidine in DMF120°C, 10 hours8590Not reusable

Data derived from .

Key Challenges & Solutions

  • Contradictory biological activity data : Validate assays using orthogonal methods (e.g., Western blotting for ERK inhibition alongside MTT assays) .
  • Low yields in scaled-up reactions : Optimize mixing (e.g., continuous flow reactors) and solvent ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.